2-Propylpyrimidine-4,5-diamine
Description
2-Propylpyrimidine-4,5-diamine is a pyrimidine derivative characterized by a propyl substituent at position 2 and amine groups at positions 4 and 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. This article compares this compound with its close analogs, focusing on substituent effects, safety profiles, and research findings.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-propylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-2-3-6-10-4-5(8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11) |
InChI Key |
STNKZUDQLDGTLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpyrimidine-4,5-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propylpyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Propylpyrimidine-4,5-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Propylpyrimidine-4,5-diamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to nucleic acids and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The amino groups at positions 4 and 5 allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-diamine Derivatives
Structural and Functional Group Analysis
Key structural analogs and their substituents are summarized below:
Key Observations :
- Chloro and Methyl Substitution: 2-Chloro-6-methylpyrimidine-4,5-diamine shows high structural similarity (0.88) to the target compound, suggesting comparable electronic and steric profiles.
- Parent Compound (Pyrimidine-2,5-diamine) : The absence of alkyl/aryl groups at C2 and differing amine positions (C2 and C5) result in distinct physicochemical properties, such as lower lipophilicity .
Insights :
- Chloro-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) are associated with heightened hazards due to electrophilic reactivity, as seen in analogous compounds .
- Alkyl groups (e.g., propyl or methyl) generally improve solubility in organic solvents and may mitigate acute toxicity compared to halogenated analogs .
Pharmaceutical Relevance
- Ormethoprim : A pyrimidine-diamine derivative with methoxy and benzyl groups, Ormethoprim is a dihydrofolate reductase inhibitor used in veterinary medicine. Its activity highlights the importance of bulky substituents for target binding .
- 2-Chloro-6-methylpyrimidine-4,5-diamine : The chloro and methyl groups enhance interaction with biological targets, making it a candidate for kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
